1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Overview
Description
1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorophenyl and carboxylic acid groups adds to its chemical versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a fluorophenyl hydrazine derivative and a suitable pyridine carboxylic acid derivative, the compound can be synthesized through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives with different substituents on the phenyl ring or modifications to the pyrazole and pyridine rings. Examples include:
- 1-(4-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 1-(4-methylphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid .
Uniqueness
The uniqueness of 1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine can enhance metabolic stability, alter electronic properties, and improve binding affinity to biological targets compared to its non-fluorinated analogs .
Properties
IUPAC Name |
1-(4-fluorophenyl)-6-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2/c1-8-6-11(14(19)20)12-7-16-18(13(12)17-8)10-4-2-9(15)3-5-10/h2-7H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBYDCCQGOKGCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C3=CC=C(C=C3)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501150168 | |
Record name | 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501150168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1011397-72-0 | |
Record name | 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1011397-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501150168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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